molecular formula C20H17BrO6 B2498187 ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 384800-22-0

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2498187
CAS No.: 384800-22-0
M. Wt: 433.254
InChI Key: PPVWEWOLFGUFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Esterification: Formation of the ester group at the carboxylate position.

    Methoxylation: Introduction of the methoxy group on the benzoyloxy moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.

    Imidazopyridine Analogues: Known for their applications in medicinal chemistry, particularly in the treatment of infectious diseases.

Biological Activity

Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Molecular Formula : C20_{20}H17_{17}BrO6_6
  • CAS Number : 384800-22-0
  • Molecular Weight : 433.249 g/mol

Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.
  • Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.
  • Molecular Targeting : The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A5493.45Inhibition of proliferation
HeLa4.53Induction of apoptosis
MCF-72.27Dual inhibition of CDK2/GSK-3β

These results indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential utility in cancer therapy.

Case Studies

  • Lung Cancer Study : In a study published in European Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and screened for anticancer activity against A549 cells. The most potent derivative exhibited an IC50_{50} value significantly lower than that of the standard drug doxorubicin, indicating superior efficacy in inhibiting lung cancer cell growth .
  • Cervical Cancer Research : Another investigation focused on the effects of this compound on HeLa cells demonstrated morphological changes indicative of apoptosis and confirmed its role as a potent inhibitor of cervical cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key molecular targets like ERK2 and FGFR2. These studies revealed strong interactions between the compound and the active sites of these proteins, supporting its role as a potential therapeutic agent .

Properties

IUPAC Name

ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWEWOLFGUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.